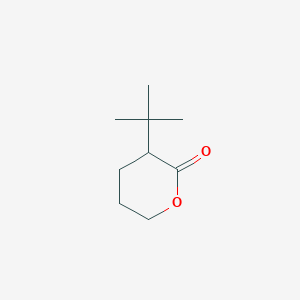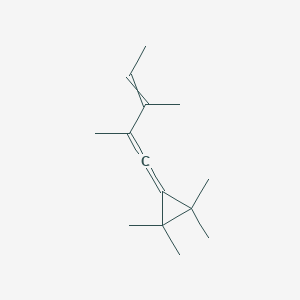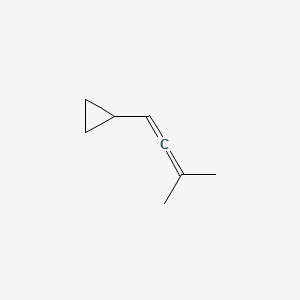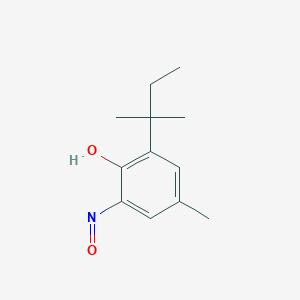
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by its three phenyl groups and a phenylmethyl group attached to the imidazole ring, making it a highly substituted derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- typically involves multi-step organic reactions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps such as recrystallization and chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or nitro groups into the phenyl rings.
科学的研究の応用
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1,3-Dihydro-2H-imidazol-2-one: A simpler imidazole derivative with fewer substituents.
1,3-Dihydro-4,5-diphenyl-2H-imidazol-2-one: Another substituted imidazole with two phenyl groups.
Uniqueness
2H-Imidazol-2-one, 1,3-dihydro-1,4,5-triphenyl-3-(phenylmethyl)- is unique due to its high degree of substitution, which imparts distinct chemical and biological properties. The presence of multiple phenyl groups enhances its stability and potential for diverse chemical reactions, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
61050-99-5 |
|---|---|
分子式 |
C28H22N2O |
分子量 |
402.5 g/mol |
IUPAC名 |
1-benzyl-3,4,5-triphenylimidazol-2-one |
InChI |
InChI=1S/C28H22N2O/c31-28-29(21-22-13-5-1-6-14-22)26(23-15-7-2-8-16-23)27(24-17-9-3-10-18-24)30(28)25-19-11-4-12-20-25/h1-20H,21H2 |
InChIキー |
CDTFLCQKHDYBRU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=C(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{6-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14598446.png)
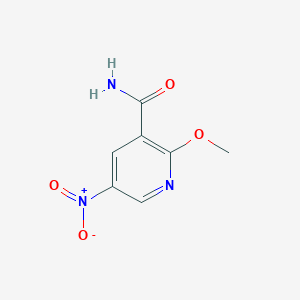
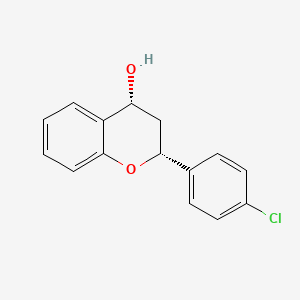


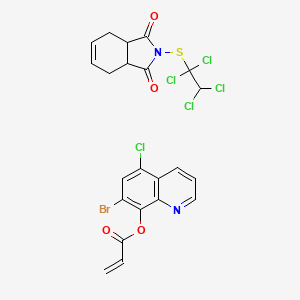
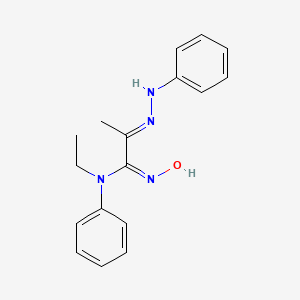
![4-[(4-Nitrobenzoyl)oxy]phenyl 4-(hexyloxy)benzoate](/img/structure/B14598503.png)
